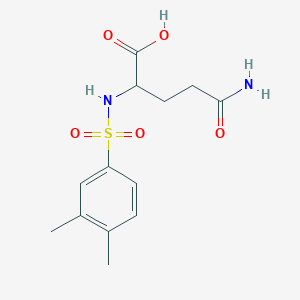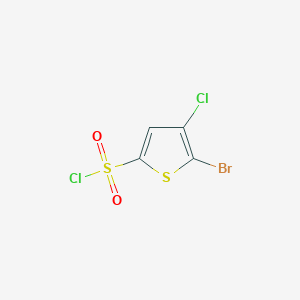
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one acts by binding to specific enzymes and inhibiting their activity. It does this by forming a covalent bond with the enzyme, which prevents it from functioning properly. The exact mechanism of action of this compound is still being studied, but it is believed to involve the formation of reactive intermediates that can react with the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as the activity of acetylcholinesterase. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is that it is relatively easy to synthesize and has good yields. It also has a high degree of selectivity for specific enzymes, which makes it a useful tool for studying enzyme function. However, one limitation is that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Another area of interest is the use of this compound as a tool for studying enzyme function and developing new drugs. Finally, there is a need for further research on the safety and toxicity of this compound, particularly at high concentrations.
Métodos De Síntesis
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one can be synthesized using a variety of methods, including the reaction of 5-fluoropyrimidine-2-ol with 3-bromo-1-chloropropane in the presence of potassium carbonate, followed by reaction with 4-penten-1-one. Another method involves the reaction of 5-fluoropyrimidine-2-ol with 1-bromo-3-chloropropane in the presence of sodium hydride, followed by reaction with 4-penten-1-one. Both methods yield this compound in good yields.
Aplicaciones Científicas De Investigación
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one has been studied for its potential applications in drug discovery and development. One study found that this compound can inhibit the growth of cancer cells by targeting the enzyme dihydrofolate reductase, which is involved in DNA synthesis. Another study found that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-2-3-4-12(18)17-6-5-11(9-17)19-13-15-7-10(14)8-16-13/h2,7-8,11H,1,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTATWZIQUVSRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)OC2=NC=C(C=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-(6-Bromoimidazo[1,2-a]pyrazin-3-yl)-2-(6-chloro-1H-indole-3-carbonyl)prop-2-enenitrile](/img/structure/B2388485.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)


![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2388493.png)

![4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde](/img/structure/B2388497.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride](/img/structure/B2388499.png)
![7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2388500.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2388501.png)

